N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide
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Overview
Description
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C19H18N2O3S3 and its molecular weight is 418.54. The purity is usually 95%.
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Scientific Research Applications
Electropolymerization and Electrochromic Properties
N1-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide has been explored for its application in electropolymerization and electrochromic devices. A study by Bin Hu et al. on novel donor–acceptor type monomers showcases the compound's potential in this area. The introduction of acceptor groups with different polarity significantly impacts the electrochemical activity and optical properties of the monomers, leading to materials capable of displaying color changes and possessing optical contrasts under varying electrical potentials. This research indicates the compound's utility in developing advanced electrochromic devices with potential applications ranging from smart windows to display technologies.
Antimicrobial Activities
The antimicrobial properties of derivatives related to N1-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide have been investigated, with studies focusing on thiazoles and their fused derivatives. For instance, Wagnat W. Wardkhan et al. synthesized derivatives exhibiting antimicrobial activities against a variety of bacterial and fungal strains. This research highlights the compound's potential as a precursor for developing new antimicrobial agents, addressing the growing need for novel therapeutics against resistant pathogens.
Polymer Synthesis
The compound's structural framework has also been utilized in the synthesis of novel polymers with specific functionalities. Research conducted by F. Tapia et al. involves the creation of polythiophenes that incorporate oligo(ethylene glycol) segments and azobenzene units. These polymers exhibit unique thermal, optical, and electrochemical properties, making them suitable for applications in organic electronics and photonic devices. The study showcases the potential of using N1-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide derivatives as building blocks for functional materials in the field of advanced electronics.
Bioinorganic Chemistry
In bioinorganic chemistry, complexes derived from compounds structurally related to N1-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide have been synthesized and characterized for their potential therapeutic applications. For example, P. Singh et al. explored the synthesis of Co(II) complexes with Schiff bases derived from thiophene-2-glyoxal, demonstrating their antimicrobial efficacy. Such studies open avenues for the development of metal-based drugs and highlight the compound's versatility in forming bioactive complexes.
Mechanism of Action
Target of Action
The compound, also known as N1-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide, is a thiophene-based analog . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
The mode of action of thiophene derivatives can vary depending on their specific structure and the biological target they interact with . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers . .
Biochemical Pathways
Thiophene derivatives can affect various biochemical pathways depending on their specific targets . For example, if a thiophene derivative acts as a voltage-gated sodium channel blocker, it would affect the electrical signaling pathways in neurons . .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For instance, if it acts as a voltage-gated sodium channel blocker, it could potentially alleviate pain or reduce seizures . .
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S3/c1-25-14-6-2-5-13(11-14)21-18(23)17(22)20-12-19(24,15-7-3-9-26-15)16-8-4-10-27-16/h2-11,24H,12H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVVQHWWXUYEDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.